molecular formula C24H26N4O3S B11609935 (5E)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5E)-5-[4-(heptyloxy)-3-methoxybenzylidene]-2-(pyridin-3-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11609935
M. Wt: 450.6 g/mol
InChI Key: UBZHSFHNYUIJBX-RCCKNPSSSA-N
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Description

The compound (5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE is a complex organic molecule that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a heptyloxy and methoxy-substituted phenyl group, a pyridinyl group, and a triazolothiazole core. The presence of these functional groups makes it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This involves the use of high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization . The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like water radical cations, reducing agents, and various nucleophiles and electrophiles. The reactions are typically carried out under ambient conditions or with mild heating to ensure the stability of the compound .

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further analyzed for their chemical and physical properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to nuclear receptors, leading to the regulation of gene expression and modulation of various cellular processes . This interaction can result in the up- or down-regulation of specific genes, thereby influencing the development, homeostasis, and metabolism of the organism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-5-{[4-(HEPTYLOXY)-3-METHOXYPHENYL]METHYLIDENE}-2-(PYRIDIN-3-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-ONE: is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions

Properties

Molecular Formula

C24H26N4O3S

Molecular Weight

450.6 g/mol

IUPAC Name

(5E)-5-[(4-heptoxy-3-methoxyphenyl)methylidene]-2-pyridin-3-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C24H26N4O3S/c1-3-4-5-6-7-13-31-19-11-10-17(14-20(19)30-2)15-21-23(29)28-24(32-21)26-22(27-28)18-9-8-12-25-16-18/h8-12,14-16H,3-7,13H2,1-2H3/b21-15+

InChI Key

UBZHSFHNYUIJBX-RCCKNPSSSA-N

Isomeric SMILES

CCCCCCCOC1=C(C=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OC

Canonical SMILES

CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CN=CC=C4)S2)OC

Origin of Product

United States

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